N-cyclopropyl-5-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUAFBOMXAZYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-fluoropyridine-3-carboxamide typically involves the cyclopropylation of 5-fluoropyridine-3-carboxamide. One common method is the reaction of 5-fluoropyridine-3-carboxamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-5-fluoropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of N-cyclopropyl-5-fluoropyridine-3-carboxamide with structurally related compounds, focusing on substituent effects, molecular properties, and synthetic strategies.
Table 1: Key Structural Features and Molecular Properties
Key Comparison Points
Core Heterocycle Differences: The target compound’s pyridine core is simpler than LY2033298’s thienopyridine or the pyrazolopyrimidine in . Pyridine derivatives generally exhibit lower steric hindrance, enhancing binding to flat enzymatic pockets, whereas fused-ring systems (e.g., thienopyridine) may improve selectivity for specific targets .
Substituent Effects :
- Fluorine Position : The 5-fluoro substitution in the target compound vs. 6-fluoro in alters electronic distribution. Fluorine at the 5-position may better stabilize negative charge in the pyridine ring, affecting interactions with cationic residues in target proteins .
- Carboxamide Groups : The cyclopropylcarboxamide in the target compound likely improves metabolic stability compared to the isobutyl group in , as cyclopropyl rings resist oxidative degradation .
Synthetic Complexity :
- The synthesis of this compound involves standard carboxamide coupling (e.g., using reagents like HATU or DCC), as seen in related compounds (). In contrast, fused heterocycles like LY2033298 require multi-step routes, including cyclization and functional group interconversions .
Biological Relevance: Compounds with cyclopropyl groups (e.g., and the target compound) are often prioritized in drug discovery for their balance of lipophilicity and metabolic stability.
Biological Activity
N-Cyclopropyl-5-fluoropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group and a fluorine atom on the pyridine ring, which can enhance its chemical stability and binding affinity to biological targets. The structural formula can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's reactivity, potentially leading to increased efficacy in modulating biological pathways. Its mechanism may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.
- Receptor Modulation : Interacting with receptors that play roles in various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential use as an antibiotic agent. The fluorine substitution is believed to enhance this activity by improving the compound's lipophilicity and membrane penetration.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Compounds in this class have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected by this compound are still under investigation, but it may involve modulation of cell signaling pathways related to proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is useful. Below is a table summarizing key characteristics and activities of related compounds:
| Compound | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| This compound | Pyridine derivative | Antimicrobial, potential anticancer | Enhanced stability due to fluorine |
| N-Cyclopropyl-5-chloropyridine-3-carboxamide | Pyridine derivative | Moderate antimicrobial | Chlorine substitution may reduce potency |
| N-Cyclopropyl-5-bromopyridine-3-carboxamide | Pyridine derivative | Low antimicrobial | Bromine less effective than fluorine |
Case Studies
- Anticancer Efficacy : A study investigating various pyridine derivatives showed that compounds with a fluorine atom exhibited significantly higher cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. The study concluded that the presence of fluorine enhances the interaction with cellular targets involved in cancer progression .
- Antimicrobial Screening : In a series of antimicrobial assays, this compound demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Q & A
Q. How can researchers identify biologically active analogs while minimizing toxicity?
- Methodology :
- High-throughput screening (HTS) : Test a library of carboxamide derivatives against target proteins and counter-screens for cytotoxicity (e.g., HEK293 viability assays) .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP inhibition, and hERG channel binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
